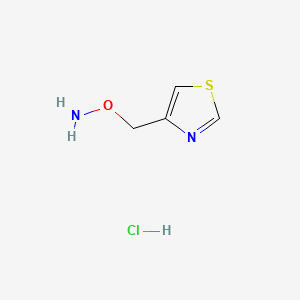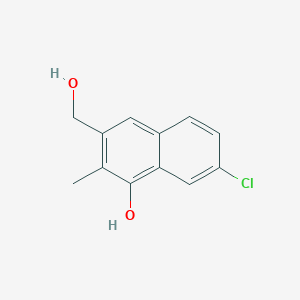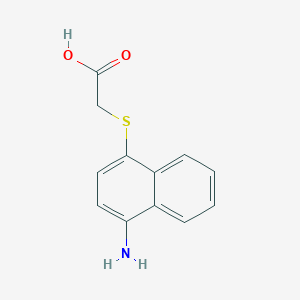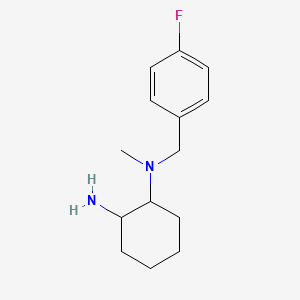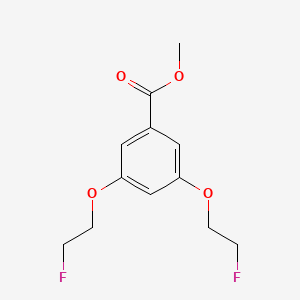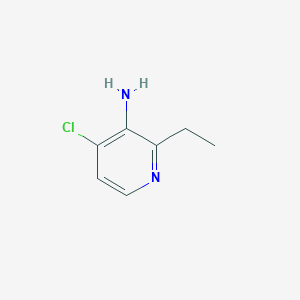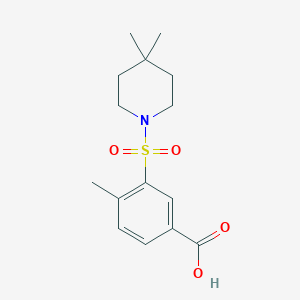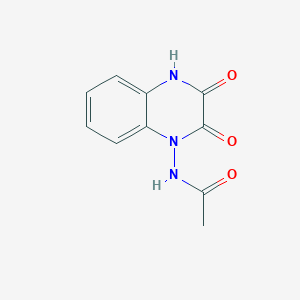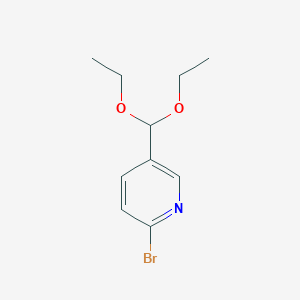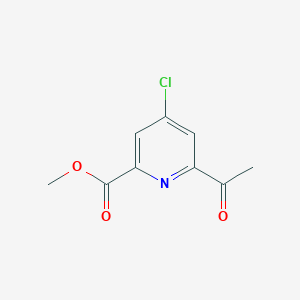
METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE is an organic compound with a pyridine ring structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes an acetyl group, a chloro substituent, and a methyl ester, makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE typically involves the chlorination of 2-pyridinecarboxylic acid followed by esterification and acetylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by treatment with methanol to form the methyl ester. The final acetylation step can be achieved using acetic anhydride or acetyl chloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and controlled reaction environments helps in achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl ester can be oxidized to carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), and low temperatures.
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water), and room temperature.
Major Products Formed
Substitution: Amino or thiol derivatives of the pyridine ring.
Reduction: Alcohol derivatives of the pyridine ring.
Oxidation: Carboxylic acid derivatives of the pyridine ring.
Scientific Research Applications
METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The acetyl and chloro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-2-pyridinecarboxylate: Similar structure but lacks the acetyl group.
Methyl 6-chloro-2-pyridinecarboxylate: Similar structure but lacks the acetyl group and has a different substitution pattern.
Uniqueness
METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE is unique due to the presence of both the acetyl and chloro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
methyl 6-acetyl-4-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)7-3-6(10)4-8(11-7)9(13)14-2/h3-4H,1-2H3 |
InChI Key |
BTXGVXNEGSGVDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


